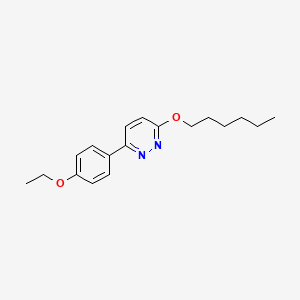
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This specific compound features an ethoxy group attached to the phenyl ring and a hexyloxy group attached to the pyridazine ring, making it a polysubstituted aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl and pyridazine rings separately, followed by their coupling. The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and a suitable base. The hexyloxy group can be introduced through a nucleophilic substitution reaction using hexanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl bromide for electrophilic substitution and hexanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(hexyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(butyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(octyloxy)pyridazine
Uniqueness
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and hexyloxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
650602-97-4 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-hexoxypyridazine |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-6-7-14-22-18-13-12-17(19-20-18)15-8-10-16(11-9-15)21-4-2/h8-13H,3-7,14H2,1-2H3 |
InChI Key |
PLFPAWDYPWGHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
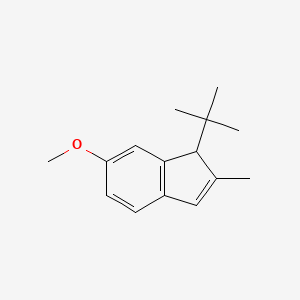
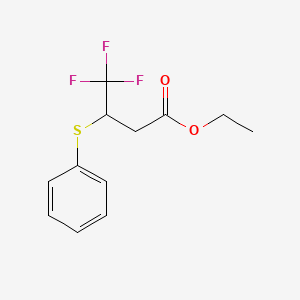
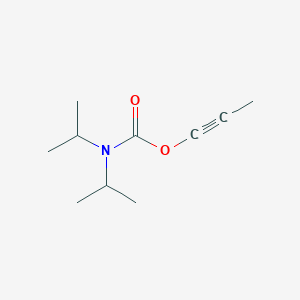


![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
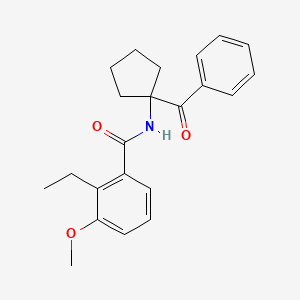
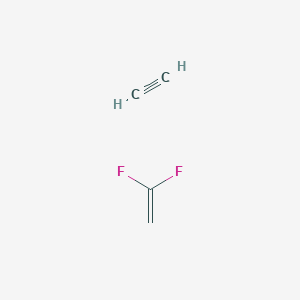
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
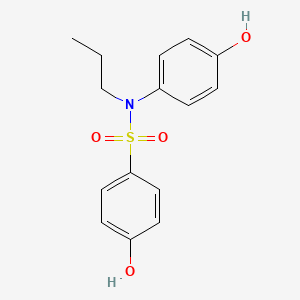
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
